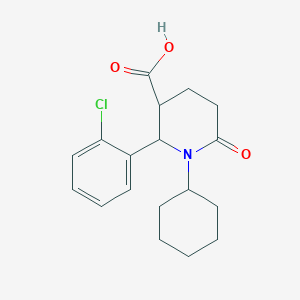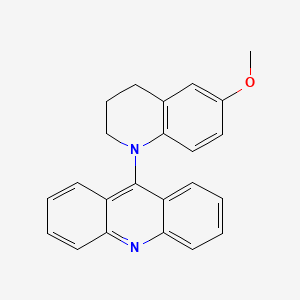
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine is a complex organic compound that belongs to the class of acridines and quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine typically involves multi-step organic reactions. One possible route could include the condensation of a methoxy-substituted quinoline derivative with an acridine precursor under specific conditions such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, could introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution could introduce halogen, nitro, or sulfonyl groups.
科学的研究の応用
Chemistry
In chemistry, 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds of this nature might be investigated for their potential as antimicrobial, antiviral, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
In medicine, such compounds could be explored for their therapeutic potential, particularly in the treatment of diseases where quinoline and acridine derivatives have shown efficacy.
Industry
Industrially, these compounds might find applications in the development of dyes, pigments, or as intermediates in the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine would depend on its specific interactions with molecular targets. For example, it might intercalate into DNA, inhibiting replication and transcription, or it could interact with enzymes, altering their activity.
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.
Acridine Derivatives: Such as acriflavine, used as an antiseptic.
Uniqueness
The uniqueness of 9-(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)acridine lies in its specific structural features, which may confer distinct biological activities or chemical reactivity compared to other quinoline or acridine derivatives.
特性
CAS番号 |
5461-47-2 |
|---|---|
分子式 |
C23H20N2O |
分子量 |
340.4 g/mol |
IUPAC名 |
9-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)acridine |
InChI |
InChI=1S/C23H20N2O/c1-26-17-12-13-22-16(15-17)7-6-14-25(22)23-18-8-2-4-10-20(18)24-21-11-5-3-9-19(21)23/h2-5,8-13,15H,6-7,14H2,1H3 |
InChIキー |
UHMXXWDGLRSYLJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N(CCC2)C3=C4C=CC=CC4=NC5=CC=CC=C53 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B12932800.png)
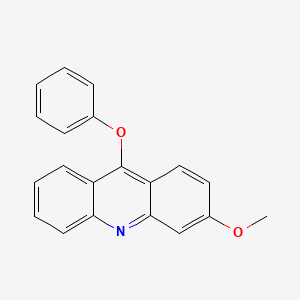
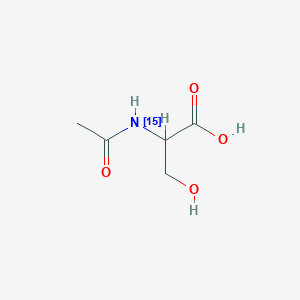
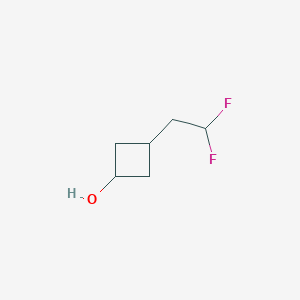
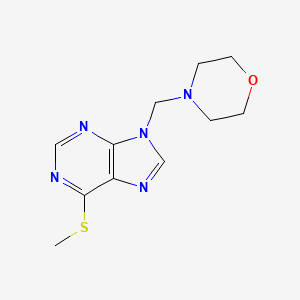
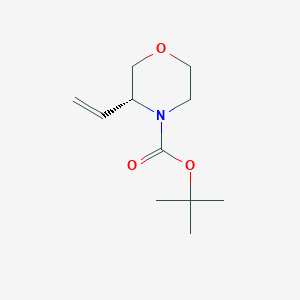
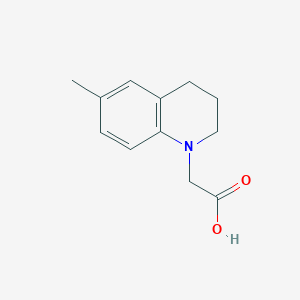
![Methyl 3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12932818.png)

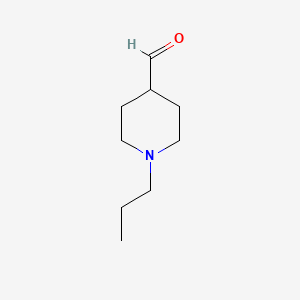
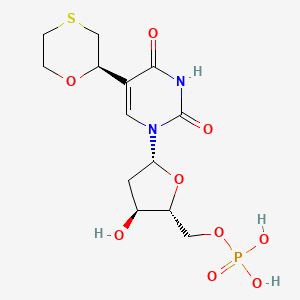
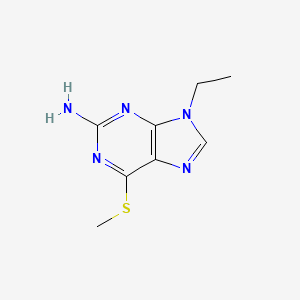
![2-[(Methoxymethoxy)methyl]inosine 5'-(dihydrogen phosphate)](/img/structure/B12932845.png)
